molecular formula C19H18N2O4S B11363373 Butyl 4-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Butyl 4-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11363373
M. Wt: 370.4 g/mol
InChI Key: KQEXEFNKRDFKJG-UHFFFAOYSA-N
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Description

BUTYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound that features a thiophene ring, an oxazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the thiophene and oxazole rings. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile. The oxazole ring can be formed through the cyclization of an α-hydroxy ketone with an amide.

Once the thiophene and oxazole rings are prepared, they are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The final step involves esterification of the benzoic acid derivative with butanol under acidic conditions to form the butyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and esterification steps, as well as the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Oxazolidines.

    Substitution: Amides or thioesters.

Scientific Research Applications

BUTYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its unique structural properties.

    Medicine: Investigated for its potential as an anti-inflammatory or antimicrobial agent.

    Industry: Used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of BUTYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and oxazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as suprofen and articaine, which have similar thiophene frameworks.

    Oxazole Derivatives: Compounds like oxazolidinones, which share the oxazole ring structure.

Uniqueness

BUTYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to the combination of the thiophene and oxazole rings with a benzoate ester. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

butyl 4-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]benzoate

InChI

InChI=1S/C19H18N2O4S/c1-2-3-10-24-19(23)13-6-8-14(9-7-13)20-18(22)15-12-16(25-21-15)17-5-4-11-26-17/h4-9,11-12H,2-3,10H2,1H3,(H,20,22)

InChI Key

KQEXEFNKRDFKJG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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